Protizinic acid and aspirin

CAS No.: 72360-92-0

Cat. No.: VC19385682

Molecular Formula: C26H25NO7S

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72360-92-0 |

|---|---|

| Molecular Formula | C26H25NO7S |

| Molecular Weight | 495.5 g/mol |

| IUPAC Name | 2-acetyloxybenzoic acid;2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C17H17NO3S.C9H8O4/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h4-10H,1-3H3,(H,19,20);2-5H,1H3,(H,11,12) |

| Standard InChI Key | RNBWPORDGUFWRB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

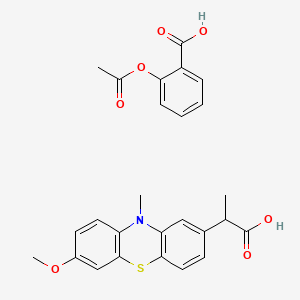

Protizinic acid and aspirin exist as a mixture of two distinct molecular entities. Aspirin, or acetylsalicylic acid, has the molecular formula and a molecular weight of 180.16 g/mol. Protizinic acid, with the formula , contributes a phenothiazine backbone modified with methoxy and methyl groups. The combined molecular weight of the mixture is 495.5 g/mol .

Molecular Descriptors and Stereochemistry

The compound’s structural complexity is evident in its SMILES notation:

This string encodes the acetylated salicylic acid moiety alongside the protizinic acid component, which features a phenothiazine ring system with a methoxy group at position 7 and a methyl group at position 10 . The InChIKey RNBWPORDGUFWRB-UHFFFAOYSA-N uniquely identifies the mixture’s stereochemical configuration, though conformational analysis is limited due to its status as a salt or mixture .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 495.5 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 6 |

| Topological Polar Surface | 139 Ų |

Pharmacological Mechanisms

Aspirin’s Role in COX Inhibition

Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), suppressing thromboxane A2 () synthesis in platelets. promotes vasoconstriction and platelet aggregation, and its inhibition underpins aspirin’s antithrombotic effects . A dose of 160–325 mg achieves >90% COX-1 suppression, persisting for the platelet’s 7–10 day lifespan . Higher doses additionally inhibit vascular endothelial COX-2, reducing prostacyclin (), a vasodilator with antiplatelet activity . This duality explains the preferential use of low-dose aspirin (75–100 mg/day) for cardiovascular prophylaxis .

Clinical Applications and Dosage Considerations

Approved Uses of Aspirin

Aspirin is indicated for:

-

Analgesia: Relief of mild-to-moderate pain (e.g., headaches, musculoskeletal pain) at 325–650 mg every 4–6 hours .

-

Antipyresis: Fever reduction in adults and children over 12 years .

-

Anti-inflammatory Management: Arthritis treatment at doses up to 4 g/day .

-

Cardiovascular Prophylaxis: 75–100 mg/day for secondary prevention of myocardial infarction and stroke .

Table 2: Aspirin Dosage Forms and Strengths

| Formulation | Strengths (mg) |

|---|---|

| Immediate-release | 81, 325, 500 |

| Delayed-release | 162, 325, 500 |

| Chewable | 75, 81 |

| Extended-release | 162.5 (Durlaza®) |

Protizinic Acid Combination Rationale

Future Research Directions

Synergistic Mechanisms

Investigations into COX-independent pathways, such as NF-κB or MAPK signaling, could reveal novel anti-inflammatory synergies between aspirin and protizinic acid .

Metabolic Interactions

Protizinic acid’s impact on aspirin metabolism via cytochrome P450 (e.g., CYP2C9) modulation warrants study, as altered acetylsalicylic acid clearance could influence dosing regimens .

Clinical Trials

Randomized controlled trials comparing the protizinic acid-aspirin combination to aspirin monotherapy are needed to validate efficacy in conditions like rheumatoid arthritis or secondary thromboprophylaxis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume